2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a structurally complex molecule featuring:
- A 4-ethoxyphenyl group linked to an acetamide moiety.
- An ethyl chain connecting the acetamide to a 1,3-thiazole ring.
- A 4-methyl substituent and 3-fluorophenyl group on the thiazole ring.
This compound was synthesized via multi-step reactions involving bromination, coupling, and deprotection steps, as described in and . Key intermediates included N-(5-bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide, with final deprotection yielding the target compound. Its design likely aims to optimize interactions with biological targets through strategic placement of fluorine and methyl groups.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-3-27-19-9-7-16(8-10-19)13-21(26)24-12-11-20-15(2)25-22(28-20)17-5-4-6-18(23)14-17/h4-10,14H,3,11-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHMXCVQEGDUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound has been identified as atriple-acting PPARα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Mode of Action
This binding influences the transcription of various genes, leading to changes in cellular function.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a complex organic molecule notable for its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features several key structural elements:
- Ethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Acetamide functional group : Imparts stability and may influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer activity. A study evaluating various thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds were tested against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and acridine orange/ethidium bromide staining to assess cell viability and apoptosis induction .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12.5 | Caspase activation |
| Compound B | C6 | 15.0 | Apoptosis induction |
| This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The structural features suggest potential binding to receptors implicated in inflammation and cancer pathways.
Case Studies
A notable case study involved a series of synthesized thiazole derivatives where the lead compound exhibited a marked reduction in tumor growth in xenograft models. The study highlighted the compound's ability to modulate key signaling pathways associated with tumor survival and proliferation.
Pharmacological Potential
Given its unique structural characteristics, this compound holds promise as a lead compound for developing new pharmaceuticals targeting various diseases. Its potential applications include:
- Anticancer therapies : Targeting specific cancer types through apoptosis induction.
- Anti-inflammatory agents : Modulating inflammatory pathways to treat chronic conditions.
Scientific Research Applications
Structural Characteristics
This compound features several critical structural components:
- Ethoxyphenyl group : Enhances solubility and potential interactions with biological targets.
- Thiazole moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
- Acetamide functional group : Contributes to the compound's reactivity and biological activity.
Pharmacological Properties
Research indicates that compounds similar to 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide may exhibit significant pharmacological effects. The thiazole ring is particularly noted for its ability to modulate pathways involved in cancer progression and inflammation .
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Inhibition of cancer cell proliferation |
| Enzyme inhibition | Interaction with specific enzymes |
Lead Compound Development
Due to its unique combination of functional groups, this compound serves as a promising lead for developing new pharmaceuticals targeting diseases such as cancer and inflammatory disorders. The ability to modify its structure further enhances its therapeutic potential .
Case Study 1: Thiazole Derivatives in Cancer Research
A study investigated various thiazole derivatives, including those structurally related to This compound , demonstrating their effectiveness in inhibiting tumor growth in vitro. The results indicated that these compounds could disrupt key signaling pathways involved in cancer cell survival .
Case Study 2: Inflammation Modulation
Another research focused on the anti-inflammatory properties of similar thiazole-based compounds. In vivo experiments showed a significant reduction in inflammatory markers when administered to animal models, suggesting that the compound could be developed into an anti-inflammatory drug .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Halogen Effects : Replacement of 3-fluorophenyl (target) with 4-fluorophenyl (9b) or 4-chlorophenyl (G569-0086) alters electronic properties and steric bulk. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine increases lipophilicity .
- Methyl Group : The 4-methyl group in the target compound and analogs (e.g., 9b, 9c) likely enhances metabolic stability by blocking oxidative sites.
- Positional Isomerism : The 3-fluorophenyl group in the target compound vs. 2-fluorophenyl in 6b () may lead to divergent binding affinities due to spatial orientation .
Modifications to the Acetamide Linker
The ethyl linker in the target compound contrasts with shorter or bulkier chains in analogs:
- Ethyl vs.
- Triazole Derivatives : Compounds in –9 and 15 replace the thiazole with 1,2,4-triazole rings, altering π-π stacking and hydrogen-bonding capabilities. For example, 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () exhibits a sulfur-rich triazole core, which may enhance metal-binding properties .
Aryl Group Modifications
Variations in the aryl groups attached to the acetamide or thiazole moiety influence activity:
- 4-Ethoxyphenyl : The ethoxy group in the target compound contributes to solubility and membrane permeability. Analogs with 2-ethoxyphenyl () or 4-methoxyphenyl () demonstrate how alkoxy group positioning affects pharmacokinetics .
- Fluorophenyl vs.
Tautomerism and Stability Considerations
Pharmacological Implications
- Anti-Proliferative Activity: Compounds in and were evaluated for anti-proliferative effects, though specific data for the target compound are unavailable.
- Anti-Exudative Activity: highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives as anti-exudative agents. The target compound’s thiazole core may offer analogous benefits .
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis or condensation of thiourea derivatives with α-halo ketones. Key steps include:
- Coupling of the 3-fluorophenyl group to the thiazole core using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Acetamide linkage formation via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures). Confirm purity via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), fluorophenyl (δ 7.1–7.4 ppm with coupling constants for aromatic F), and thiazole protons (δ 2.5 ppm for CH3, δ 6.8–7.0 ppm for thiazole C-H) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the thiazole and fluorophenyl moieties as pharmacophores .
- Quantum Chemical Calculations (DFT) : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values from independent studies using standardized assays (e.g., MTT for cytotoxicity). Control for variables like cell line (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .
- Dose-Response Curves : Re-evaluate conflicting data with Hill slope analysis to identify non-specific binding at high concentrations .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics .
Q. How does the compound’s 3D conformation influence its pharmacokinetic properties?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to identify key intermolecular interactions (e.g., hydrogen bonds between acetamide and solvent) .
- LogP Calculation : Use shake-flask method (octanol/water) to correlate lipophilicity with bioavailability. Expected LogP ~3.5 due to ethoxyphenyl and fluorophenyl groups .
- Permeability Assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate degradation (e.g., hydrolysis of thiazole intermediates in acidic conditions) .
- Catalyst Screening : Test Pd(PPh3)4 vs. XPhos Pd G3 for Suzuki couplings; the latter may improve yields (>70%) with bulky substrates .
- Solvent Optimization : Replace DCM with THF for amide bond formation to reduce side reactions .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s neuroprotective potential?
- Methodological Answer :
- Primary Neuronal Cultures : Treat with glutamate (10 μM) to induce excitotoxicity and measure cell viability via Calcein-AM .
- SH-SY5Y Cells : Differentiate with retinoic acid and assess Aβ-induced toxicity (IC50 comparison with donepezil) .
- Mitochondrial Respiration Assays : Use Seahorse XF Analyzer to monitor OCR/ECAR changes under oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
